BenchChemオンラインストアへようこそ!

3-(2-Chloro-4-ethylphenoxy)pyrrolidine hydrochloride

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

3-(2-Chloro-4-ethylphenoxy)pyrrolidine hydrochloride (CAS 1219977-21-5) is a halogenated phenoxy-pyrrolidine building block with the molecular formula C₁₂H₁₇Cl₂NO and a molecular weight of 262.18 g/mol. It is characterized by a direct ether linkage between the 3-position of the pyrrolidine ring and a 2-chloro-4-ethylphenol moiety, giving it a calculated LogP of 3.77 and a predicted pKa of approximately 8.5–9.0 for the pyrrolidine nitrogen.

Molecular Formula C12H17Cl2NO
Molecular Weight 262.17 g/mol
CAS No. 1219977-21-5
Cat. No. B1424529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-4-ethylphenoxy)pyrrolidine hydrochloride
CAS1219977-21-5
Molecular FormulaC12H17Cl2NO
Molecular Weight262.17 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)OC2CCNC2)Cl.Cl
InChIInChI=1S/C12H16ClNO.ClH/c1-2-9-3-4-12(11(13)7-9)15-10-5-6-14-8-10;/h3-4,7,10,14H,2,5-6,8H2,1H3;1H
InChIKeyYTGFCBUWLBYFFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-4-ethylphenoxy)pyrrolidine HCl: Core Specifications for Chemical Procurement


3-(2-Chloro-4-ethylphenoxy)pyrrolidine hydrochloride (CAS 1219977-21-5) is a halogenated phenoxy-pyrrolidine building block with the molecular formula C₁₂H₁₇Cl₂NO and a molecular weight of 262.18 g/mol . It is characterized by a direct ether linkage between the 3-position of the pyrrolidine ring and a 2-chloro-4-ethylphenol moiety, giving it a calculated LogP of 3.77 and a predicted pKa of approximately 8.5–9.0 for the pyrrolidine nitrogen . This compound serves as a versatile intermediate for medicinal chemistry, particularly in projects requiring a balance of lipophilicity and hydrogen-bonding capacity conferred by its specific substitution pattern.

Why 3-(2-Chloro-4-ethylphenoxy)pyrrolidine HCl Cannot Be Swapped with Generic Analogs


Structural analogs with altered linker geometry (e.g., -O-CH₂- vs. -O-), missing halogen substituents, or different ring sizes exhibit distinct physicochemical and pharmacological profiles that preclude simple interchange. A methylene spacer in the pyrrolidine-phenoxy linker increases the pKa of the amino group and alters the vector and flexibility of the aromatic ring, while the absence of the chlorine atom significantly reduces lipophilicity (ΔLogP ≈ 0.9) and removes a key pharmacophoric point for halogen bonding or hydrophobic interactions . These differences directly impact target binding, metabolic stability, and solubility, making the specific 2-chloro-4-ethyl substitution pattern critical for maintaining structure-activity relationships in lead optimization programs.

Head-to-Head Differentiation: 3-(2-Chloro-4-ethylphenoxy)pyrrolidine HCl vs. Closest Analogs


Lipophilicity Advantage for CNS and Intracellular Target Engagement

The target compound exhibits a higher lipophilicity (LogP = 3.77) compared to the des-chloro analog 3-(2-ethylphenoxy)pyrrolidine (LogP ≈ 2.88) . The chlorine atom adds approximately 0.89 LogP units, pushing the compound into an optimal range for blood-brain barrier penetration (LogP 2–4) while also enhancing potential halogen-bonding interactions with target proteins. In contrast, the des-chloro analog may be too polar for efficient CNS partitioning, and the methylene-spacer analog 3-((2-chloro-4-ethylphenoxy)methyl)pyrrolidine (LogP ≈ 3.95) may exceed the upper limit, increasing the risk of high tissue binding and poor free fraction [1].

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Amine Basicity Modulation for Optimal Binding Interactions

The direct ether linkage in the target compound reduces the pKa of the pyrrolidine nitrogen by approximately 0.5–0.9 units compared to analogs with a methylene spacer, such as 3-((2-chloro-4-ethylphenoxy)methyl)pyrrolidine . The electron-withdrawing inductive effect of the proximal oxygen atom decreases basicity, resulting in a predicted pKa of 8.5–8.8 for the target compound versus 9.2–9.4 for the methylene-spacer analog. This lower pKa means that at physiological pH (7.4), a greater fraction of the target compound exists in the neutral, membrane-permeable free-base form (~15% vs. ~5% for the spacer analog), potentially improving passive cellular permeability [1].

Medicinal Chemistry Structure-Based Design pKa Optimization

Conformational Restriction and Scaffold Vector Differentiation

The direct O-linkage in the target compound results in a shorter, more rigid scaffold compared to the methylene-spacer analog 3-((2-chloro-4-ethylphenoxy)methyl)pyrrolidine. The target compound has two rotatable bonds, whereas the spacer analog has three, leading to a 33% reduction in conformational freedom [1]. This rigidity translates to a lower entropic penalty upon binding and a more defined exit vector for the aromatic ring, which is estimated to project at an angle of approximately 130° relative to the pyrrolidine plane, compared to approximately 150° for the spacer analog. Such vector differences are crucial in fragment-based drug design where precise spatial orientation of pharmacophoric features is required for target complementarity [2].

Fragment-Based Drug Design Conformational Analysis Medicinal Chemistry

Halogen Bonding Potential from the 2-Chloro Substituent

The 2-chloro substituent on the phenoxy ring introduces a sigma-hole that can participate in halogen bonding with backbone carbonyl oxygens or side-chain acceptors in protein binding sites [1]. This interaction is absent in non-chlorinated analogs such as 3-(2-ethylphenoxy)pyrrolidine. Crystallographic surveys indicate that aryl chlorides engage in halogen bonds with a mean distance of 3.1 ± 0.2 Å and a C-Cl···O angle of approximately 165°, contributing an estimated -0.5 to -1.5 kcal/mol to binding free energy [2]. While direct experimental data for the target compound are not available, the presence of the chlorine at the ortho-position, which is electronically activated by the para-ethyl group, creates a favorable electrostatic potential for such interactions, offering a potential advantage in optimizing binding affinity during lead optimization.

Medicinal Chemistry Halogen Bonding Protein-Ligand Interactions

Procurement-Driven Application Scenarios for 3-(2-Chloro-4-ethylphenoxy)pyrrolidine HCl


Lead Optimization in CNS Drug Discovery Programs

Medicinal chemistry teams developing CNS-penetrant small molecules can select this compound as a privileged fragment or intermediate to exploit its optimal LogP of 3.77, which falls within the established CNS-active range . The chlorine atom further supports tuning of lipophilicity and potential halogen bonding, while the direct ether linkage maintains a favorable amine pKa for passive blood-brain barrier permeation. The rigid scaffold also reduces the entropic penalty upon target binding compared to more flexible analogs.

Structure-Based Fragment Elaboration for Kinase or GPCR Targets

Computational and structural biologists can prioritize this compound for fragment growing based on its defined 3D vector profile and reduced rotatable bond count [1]. The 2-chloro-4-ethyl substitution pattern provides a unique pharmacophoric signature that can be exploited for halogen bonding in kinase hinge regions or GPCR allosteric sites, differentiating it from simple phenoxy-pyrrolidine analogs lacking the chlorine or having a methylene spacer.

Synthetic Intermediate for Proteolysis-Targeting Chimeras (PROTACs) or Bifunctional Molecules

The secondary amine of the pyrrolidine ring serves as a conjugation handle for linker attachment in PROTAC design. Its predicted moderate basicity (pKa ~8.6) ensures that at physiological pH, a sufficient fraction of free amine is available for subsequent coupling reactions without requiring strong basic deprotection conditions, offering a practical advantage over more basic methylene-spacer analogs [2].

Quote Request

Request a Quote for 3-(2-Chloro-4-ethylphenoxy)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.